

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine chemical properties

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Compound of Interest

Compound Name: 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine**: Properties, Synthesis, and Applications

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.^{[1][2][3]} Its structure, a bioisosteric analog of the natural indole ring, often imparts favorable pharmacological properties, including enhanced aqueous solubility and improved bioavailability, making it a cornerstone in drug design.^[1]

This guide focuses on a key derivative, **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine**. The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position creates a highly versatile and valuable building block for chemical synthesis. The bromine atom serves as a crucial handle for introducing molecular diversity through a wide array of cross-coupling reactions, while the methyl group can play a significant role in modulating binding affinity and metabolic stability of target molecules.

This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the core chemical properties,

established and plausible synthetic strategies, key reactive characteristics, and the demonstrated applications of this compound in the pursuit of novel therapeutics.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine** is a solid material under standard conditions, with its identity and characteristics defined by the following parameters.

Quantitative Data Summary

The essential physicochemical data for **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine** are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine	PubChem[4]
Synonyms	5-Bromo-3-methyl-7-azaindole	PubChem[4]
CAS Number	1111637-94-5	PubChem[4]
Molecular Formula	C ₈ H ₇ BrN ₂	PubChem[4]
Molecular Weight	211.06 g/mol	PubChem[4]
Appearance	White to yellow/orange powder or crystal	TCI[5]
Purity	Typically >97% (Commercially Available)	ChemScene[6]

Spectroscopic Signature (Predicted)

While specific, experimentally verified spectra for this exact compound are not readily available in public databases, its structure allows for the confident prediction of key spectroscopic features based on analysis of related 7-azaindole analogs.[7][8][9]

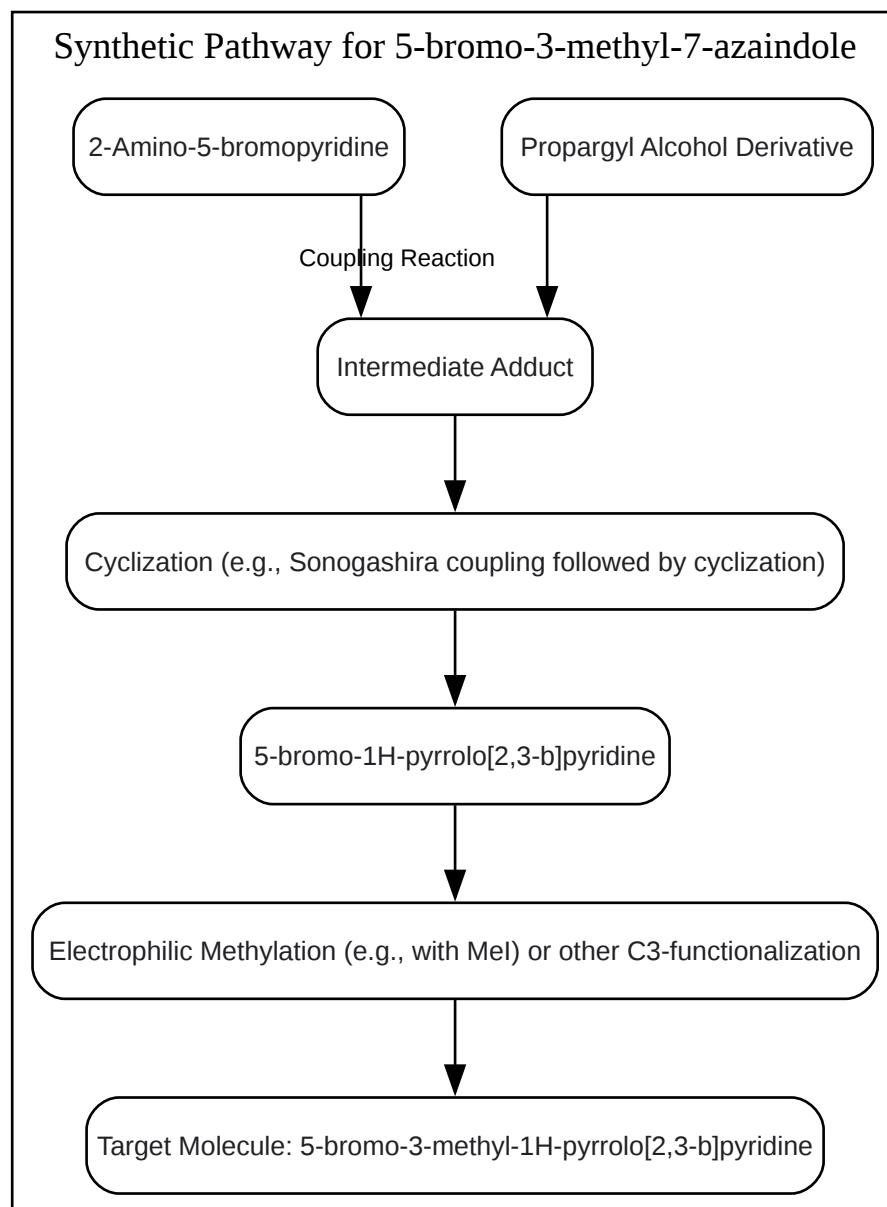
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the C3-methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The protons at the C2, C4, and C6 positions will exhibit characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum will display eight unique signals. The carbon atom attached to the bromine (C5) will be significantly influenced, and the methyl carbon will appear in the aliphatic region.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and the $[\text{M}+\text{H}]^+$ ion due to the presence of the bromine atom (approximately equal abundance of ^{79}Br and ^{81}Br isotopes).

PART 2: Synthesis and Purification Methodologies

The synthesis of functionalized 7-azaindoles is a well-explored area of organic chemistry. While a specific, published route for **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine** is not detailed in the searched literature, a robust synthesis can be designed based on established methods for constructing the 7-azaindole core. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Generalized Synthetic Workflow

The following diagram outlines a plausible and widely adopted synthetic strategy for creating substituted 7-azaindoles, which is adaptable for the target compound.



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Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol describes a general, multi-step synthesis adapted from common literature procedures for related heterocyclic systems.

Step 1: Initial Coupling and Cyclization

- Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent like DMF or dioxane, add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI , 0.1 eq).
- Reagent Addition: Add a suitable base (e.g., triethylamine, 3.0 eq) followed by the slow addition of a 3-carbon building block, such as a protected propargyl alcohol derivative (1.2 eq).
- Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. This step often proceeds via a Sonogashira coupling followed by an in-situ cyclization to form the 7-azaindole ring.
- Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: C3-Methylation (if not incorporated in Step 1)

- Deprotonation: Dissolve the 5-bromo-7-azaindole intermediate from the previous step in an anhydrous aprotic solvent like THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH , 1.1 eq) to deprotonate the pyrrole nitrogen.
- Electrophilic Attack: After stirring for 30 minutes, add an electrophilic methyl source, such as iodomethane (MeI , 1.2 eq), and allow the reaction to warm to room temperature.
- Quenching and Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: Purification

- Chromatography: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine**.

PART 3: Chemical Reactivity and Strategic Functionalization

The true utility of **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine** lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures. The key reactive sites are the pyrrole N-H, the C5-bromo position, and to a lesser extent, the C-H bonds of the heterocyclic core.

Caption: Key reactivity sites and common functionalization reactions.

Core Reactive Transformations

- **N-H Functionalization:** The pyrrolic nitrogen (N1) is acidic and can be readily deprotonated by a suitable base. The resulting anion can react with a variety of electrophiles, allowing for N-alkylation, N-acylation, or N-sulfonylation. This is a common strategy to block this site or to introduce groups that modulate solubility or cell permeability.[\[1\]](#)
- **Palladium-Catalyzed Cross-Coupling:** The C5-bromo substituent is the molecule's most powerful synthetic handle. It is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for building molecular complexity.[\[2\]](#)
 - **Suzuki Coupling:** Reaction with boronic acids or esters to form new C-C bonds, typically attaching aryl or heteroaryl groups.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.
 - **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
 - **Heck Coupling:** Reaction with alkenes to form substituted olefins.
- **C-H Functionalization:** While the C5-bromo group is the primary site for functionalization, recent advances in chemistry have enabled the direct C-H functionalization of the azaindole core.[\[2\]](#) This advanced strategy allows for the introduction of new groups without pre-installed handles, offering alternative and more atom-economical synthetic routes.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a validated pharmacophore present in several FDA-approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.^{[1][3]} **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine** serves as an invaluable intermediate for creating libraries of novel compounds built around this privileged core.

- Kinase Inhibitors: A primary application is in the synthesis of kinase inhibitors.^[10] Many kinases play a role in cancer cell proliferation, and the 7-azaindole structure is adept at forming key hydrogen bonds within the ATP-binding pocket of these enzymes. The C5 position, functionalized via the bromo group, often extends into solvent-exposed regions, allowing for modifications that enhance potency and selectivity. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against targets like Fibroblast Growth Factor Receptor (FGFR).^[11]
- Structure-Activity Relationship (SAR) Studies: This building block is ideal for systematic SAR exploration. By keeping the 3-methyl-7-azaindole core constant, chemists can rapidly generate a diverse array of analogs by varying the substituent at the 5-position through the cross-coupling reactions described previously. This allows for a detailed mapping of how different chemical groups affect a compound's biological activity, selectivity, and pharmacokinetic properties.
- Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a valuable fragment for FBDD screening campaigns. Its defined vector for chemical elaboration (the bromine atom) allows for efficient fragment evolution once a hit is identified.

PART 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine**.

GHS Hazard Classification^[4]

- H302: Harmful if swallowed (Acute toxicity, oral)
- H315: Causes skin irritation (Skin corrosion/irritation)

- H318: Causes serious eye damage (Serious eye damage/eye irritation)
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Handling Recommendations

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its combination of the privileged 7-azaindole scaffold with precisely positioned functional handles—the reactive C5-bromo group and the modulating C3-methyl group—provides an exceptional platform for the design and synthesis of novel, biologically active molecules. Its utility in constructing libraries for SAR studies, particularly in the development of kinase inhibitors, underscores its importance to the drug discovery community. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of therapeutics.

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